Trisodium phosphate decahydrate

Übersicht

Beschreibung

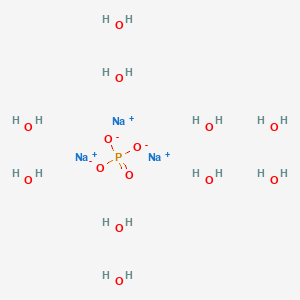

Trisodium phosphate decahydrate is an inorganic compound with the chemical formula Na₃PO₄·10H₂O. It is a white, crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is commonly used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .

Vorbereitungsmethoden

Trisodium phosphate decahydrate is typically produced by neutralizing phosphoric acid with sodium carbonate, which results in the formation of disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to produce trisodium phosphate. The reaction conditions involve boiling sodium carbonate with the stoichiometric amount of phosphoric acid and subsequently adding sodium hydroxide to the disodium salt formed .

Analyse Chemischer Reaktionen

Trisodium phosphate decahydrate undergoes various chemical reactions, including:

Hydrolysis: In water, it dissociates into sodium ions and phosphate ions, creating an alkaline solution.

Precipitation: It reacts with calcium and magnesium ions to form insoluble phosphates, which is useful in water treatment.

Neutralization: It can neutralize acids, forming sodium salts and water.

Common reagents used in these reactions include acids like hydrochloric acid and bases like sodium hydroxide. Major products formed from these reactions include sodium salts and water .

Wissenschaftliche Forschungsanwendungen

Cleaning and Degreasing Agent

Trisodium phosphate decahydrate is renowned for its powerful cleaning capabilities. It is widely used in both household and industrial cleaning products.

- Household Use : TSP is effective for removing stubborn stains from walls, floors, and outdoor surfaces. It also prepares surfaces for painting by eliminating grease and grime.

- Industrial Use : In industrial settings, TSP cleans machinery and equipment by dissolving oils and other residues. Its alkaline nature allows it to saponify fats, making it easier to rinse away contaminants .

Food Industry

In the food sector, trisodium phosphate serves multiple functions:

- Food Additive : Used as an emulsifier and pH regulator in processed foods, TSP helps maintain texture and prevent ingredient separation. It is commonly found in dairy products, processed meats, and baked goods .

- Regulatory Compliance : The use of TSP in food products is regulated by authorities like the U.S. Food and Drug Administration (FDA), which sets limits to ensure safety .

Water Treatment

TSP plays a crucial role in water treatment processes:

- Water Softening : It precipitates calcium and magnesium ions that cause water hardness, preventing scale formation in pipes and appliances .

- Boiler Maintenance : TSP is used to remove scale deposits from boilers, enhancing efficiency and longevity .

Textile Processing

In the textile industry, trisodium phosphate is utilized as a scouring agent:

- Dyeing Assistant : It helps remove impurities from fabric fibers during the scouring process, improving dye penetration and color uniformity .

Surface Treatment

This compound is employed in metal finishing processes:

- Cleaning Agent : It prepares metal surfaces for coating or electroplating by removing contaminants .

Photography

Historically, TSP has been used in photography as part of developing solutions:

- pH Control : It regulates the pH of developer formulations, contributing to the proper development of photographic films .

Case Study 1: Industrial Cleaning

A study conducted at a manufacturing facility demonstrated that using this compound significantly reduced cleaning time for machinery compared to traditional solvents. The alkaline solution effectively removed heavy grease buildup without damaging equipment surfaces.

Case Study 2: Food Processing Safety

In a food processing plant, the implementation of trisodium phosphate as an emulsifier improved the texture of processed cheese products while adhering to FDA regulations on additive levels. This led to enhanced product quality and consumer satisfaction.

Future Trends

Ongoing research is focusing on innovative applications of this compound:

- Sustainable Practices : Investigations into eco-friendly cleaning solutions are underway, with TSP being evaluated for its potential in sustainable water treatment methods.

- Emerging Technologies : New applications in biotechnology and electronics are being explored, such as protein purification processes and circuit board cleaning .

Wirkmechanismus

The mechanism of action of trisodium phosphate decahydrate involves its ability to dissociate in water, releasing sodium and phosphate ions. These ions interact with various molecular targets, such as calcium and magnesium ions, to form insoluble precipitates. This property is particularly useful in water treatment, where it helps to remove hardness by precipitating calcium and magnesium ions .

Vergleich Mit ähnlichen Verbindungen

Trisodium phosphate decahydrate can be compared with other similar compounds, such as:

Monosodium phosphate (NaH₂PO₄): Used as a laxative and in food processing.

Disodium phosphate (Na₂HPO₄): Used in food processing and as a buffering agent.

Tripotassium phosphate (K₃PO₄): Used in food processing and as a buffering agent.

This compound is unique due to its high alkalinity and effectiveness as a cleaning agent and water treatment chemical .

Biologische Aktivität

Trisodium phosphate decahydrate (TSP·10H₂O), a highly soluble alkaline compound, is used across various industries, including food processing, cleaning agents, and as a corrosion inhibitor. This article explores its biological activity, focusing on its physiological roles, potential health effects, and applications in food safety and health sciences.

- Molecular Formula : Na₃PO₄·10H₂O

- Molecular Weight : 380.18 g/mol

- Density : 1.62 g/cm³

- Melting Point : 75 °C

- Solubility : Highly soluble in water, producing an alkaline solution.

Physiological Roles

TSP dissociates into sodium and phosphate ions upon absorption. These ions are critical for various biological processes:

- Sodium Ions : Essential for maintaining fluid balance and nerve function. The kidneys regulate sodium levels effectively, with excess sodium excreted in urine .

- Phosphate Ions : Involved in energy metabolism, cell signaling, protein synthesis regulation, and bone integrity. Phosphate is vital for ATP production in the Krebs cycle and is a component of DNA and RNA .

Antimicrobial Properties

Recent studies highlight TSP's effectiveness in food safety, particularly in reducing bacterial contamination:

- Mechanism of Action : TSP treatment at high pH disrupts bacterial cell membranes, leading to loss of viability and integrity in gram-negative bacteria such as Salmonella Enteritidis. The alkaline environment facilitates significant cellular leakage and morphological changes .

- Case Study : A study demonstrated that exposure to TSP at pH levels above 10 resulted in a concentration-dependent reduction in bacterial survival. Conversely, when the pH was adjusted to neutral (7.0), no significant antimicrobial effect was observed .

| TSP Concentration | pH Level | Viability Reduction (CFU) |

|---|---|---|

| 1.5% | 11.0 | 5-log reduction |

| 2.0% | 11.0 | 6-log reduction |

| 2.5% | 7.0 | No reduction |

Safety and Health Considerations

While TSP is generally recognized as safe when used appropriately, excessive intake can lead to health issues:

- Alkalosis Risk : High or repeated ingestion may cause metabolic alkalosis, characterized by symptoms such as confusion, muscle spasms, and nausea .

- Regulatory Assessment : According to safety assessments, TSP poses minimal systemic health risks under normal exposure conditions due to the body's effective homeostatic mechanisms regulating sodium and phosphate levels .

Food Processing

TSP is widely used as a food additive for its emulsifying properties and ability to enhance the texture of processed foods. It acts as a buffering agent to maintain pH levels during food processing.

Water Treatment

In water treatment applications, TSP serves as a corrosion inhibitor for iron pipes in saline environments, enhancing the longevity of infrastructure by preventing rust formation .

Eigenschaften

IUPAC Name |

trisodium;phosphate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.10H2O/c;;;1-5(2,3)4;;;;;;;;;;/h;;;(H3,1,2,3,4);10*1H2/q3*+1;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXLJXZOBXXTBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na3O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065054 | |

| Record name | Trisodium phosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-89-4 | |

| Record name | Phosphoric acid, trisodium salt, decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium phosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, trisodium salt, decahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.